2-Methyl-5-nitro-4-(piperidin-1-yl)benzoic acid
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Overview
Description
2-Methyl-5-nitro-4-(piperidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group, a nitro group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-4-(piperidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by a substitution reaction where the piperidinyl group is introduced. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-4-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-5-amino-4-(piperidin-1-yl)benzoic acid.
Scientific Research Applications
2-Methyl-5-nitro-4-(piperidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-4-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinyl group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitro-1H-imidazole-1-acetic acid: Similar in having a nitro group and a methyl group but differs in the core structure.
5-Nitro-2-(3-phenylpropylamino)benzoic acid: Shares the nitro and benzoic acid moieties but has a different substituent.
Uniqueness
2-Methyl-5-nitro-4-(piperidin-1-yl)benzoic acid is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-5-nitro-4-piperidin-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-7-11(14-5-3-2-4-6-14)12(15(18)19)8-10(9)13(16)17/h7-8H,2-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIQYVRIXBEFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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